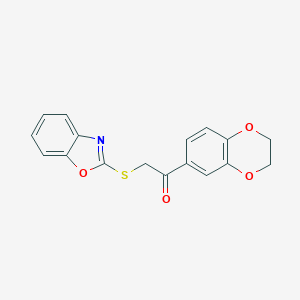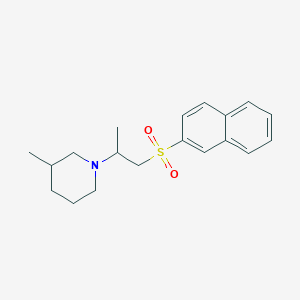
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is an organic compound that features both benzoxazole and benzodioxin moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzoxazole Moiety: Starting from an appropriate aniline derivative, cyclization with a suitable reagent such as formic acid or phosphorus oxychloride can form the benzoxazole ring.
Formation of Benzodioxin Moiety: This can be synthesized from catechol derivatives through cyclization with formaldehyde or other aldehydes.
Coupling Reaction: The final step involves coupling the benzoxazole and benzodioxin moieties through a sulfanyl linkage, often using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzoxazole and benzodioxin structures are often investigated for their potential as pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly if they exhibit bioactivity in preliminary screenings.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
作用機序
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function.
類似化合物との比較
Similar Compounds
2-(1,3-Benzoxazol-2-ylthio)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thioethanone: Similar structure but without the benzoxazole moiety.
Uniqueness
The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one lies in its combination of benzoxazole and benzodioxin structures, which may confer unique biological or chemical properties not found in simpler analogs.
特性
分子式 |
C17H13NO4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C17H13NO4S/c19-13(11-5-6-15-16(9-11)21-8-7-20-15)10-23-17-18-12-3-1-2-4-14(12)22-17/h1-6,9H,7-8,10H2 |
InChIキー |
PJCMAJHHEQSHDR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B270043.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270045.png)

![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270047.png)
![2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270049.png)
![N-(2-benzoylphenyl)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)

